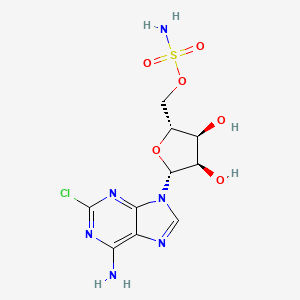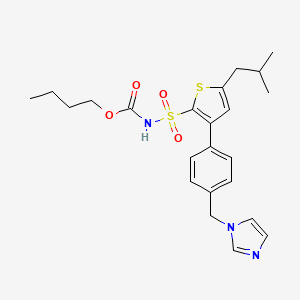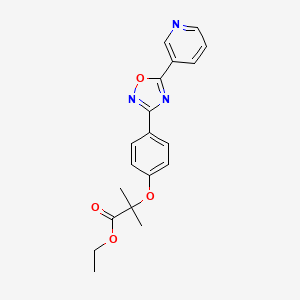
巴柳氮二钠
描述
巴柳氮二钠二水合物是一种抗炎药物,主要用于治疗炎症性肠病,如溃疡性结肠炎这种靶向递送方式使活性成分能够直接作用于结肠的炎症部位,使其比在消化道早期释放活性成分的其他治疗方法更有效 .
科学研究应用
巴柳氮二钠二水合物具有广泛的科学研究应用:
化学: 用作偶氮键断裂和氧化反应研究的模型化合物。
生物学: 研究其对炎症条件下细胞通路和基因表达的影响。
工业: 用于制备用于结肠靶向药物递送的医药产品.
作用机制
巴柳氮二钠二水合物是一种前药,在结肠中被酶裂解,释放美沙拉秦(5-氨基水杨酸)。美沙拉秦通过抑制炎症介质(如前列腺素和白三烯)的产生来发挥其抗炎作用。 它还通过影响细胞因子的产生和降低氧化应激来调节免疫反应 .
生化分析
Biochemical Properties
Balsalazide Disodium is a prodrug that has little or no pharmacologic activity until it is enzymatically cleaved in the colon to produce mesalamine (5-aminosalicylic acid), an anti-inflammatory drug indicated for the treatment of mildly to moderately active ulcerative colitis . It is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Cellular Effects
Balsalazide Disodium works by decreasing swelling in the colon, thereby reducing symptoms of ulcerative colitis such as diarrhea, rectal bleeding, and stomach pain .
Molecular Mechanism
The molecular mechanism of Balsalazide Disodium involves the delivery of mesalamine to the large intestine to act directly on ulcerative colitis .
Temporal Effects in Laboratory Settings
In a clinical trial, high dose Balsalazide Disodium (3.0 g twice daily) was superior in maintaining remission in patients with ulcerative colitis compared with a low dose (1.5 g twice daily) or a standard dose of mesalamine (0.5 g three times daily). All three treatments were safe and well tolerated .
Dosage Effects in Animal Models
In animal reproduction studies, there were no adverse developmental effects observed after oral administration of Balsalazide Disodium in pregnant rats and rabbits during organogenesis at doses .
Metabolic Pathways
Balsalazide Disodium is metabolized by bacterial azoreduction in the colon to produce 5-aminosalicylic acid (mesalamine, active), 4-aminobenzoyl-β-alanine (inert), and their metabolites .
Transport and Distribution
Balsalazide Disodium is delivered intact to the colon where it is cleaved by bacterial azoreduction to release equimolar quantities of mesalamine, which is the therapeutically active portion of the molecule, and the inert 4-aminobenzoyl- (beta)-alanine .
Subcellular Localization
Balsalazide Disodium works inside the bowels to reduce the inflammation and other symptoms of the disease . It is usually administered as the disodium salt .
准备方法
合成路线及反应条件
巴柳氮二钠二水合物的合成涉及几个关键步骤:
酰化反应: 起始原料4-氨基苯甲酸与甘氨酸酰化,形成4-氨基马尿酸。
催化氢化: 然后对4-氨基马尿酸进行催化氢化,生成相应的胺。
重氮化反应: 用亚硝酸处理胺以形成重氮盐。
偶合反应: 然后将重氮盐与水杨酸偶合,生成巴柳氮
工业生产方法
在工业环境中,巴柳氮二钠二水合物的合成针对效率和产量进行了优化。已采用微波辅助合成以缩短反应时间并提高产量。 该方法包括N-酰化、氢化还原、重氮化和偶联反应,然后进行盐形成 .
化学反应分析
相似化合物的比较
类似化合物
美沙拉秦(5-氨基水杨酸): 巴柳氮的活性代谢物,直接用于治疗炎症性肠病。
柳氮磺胺吡啶: 另一种在结肠中释放美沙拉秦的前药,但具有不同的载体分子。
奥沙拉秦: 美沙拉秦的二聚体,也用于治疗溃疡性结肠炎。
独特性
巴柳氮二钠二水合物独特之处在于它能够将美沙拉秦特异性地递送至结肠,绕过小肠。 这种靶向递送减少了全身副作用,并提高了治疗在结肠炎症部位的疗效 .
属性
IUPAC Name |
disodium;3-[[4-[(3-carboxy-4-oxidophenyl)diazenyl]benzoyl]amino]propanoate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCNKOBSQURQOZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCC(=O)[O-])N=NC2=CC(=C(C=C2)[O-])C(=O)O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3Na2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150399-21-6 | |
| Record name | Balsalazide disodium [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150399216 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BALSALAZIDE DISODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1XL6BJI034 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


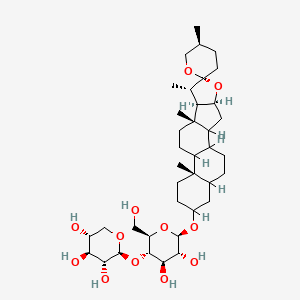
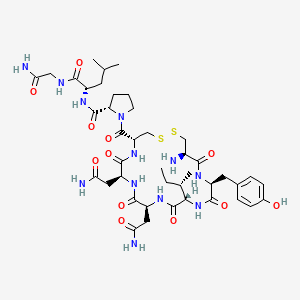


![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)
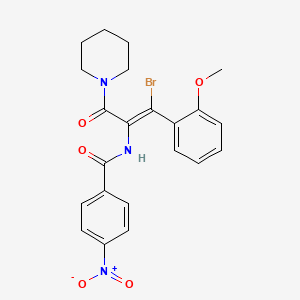
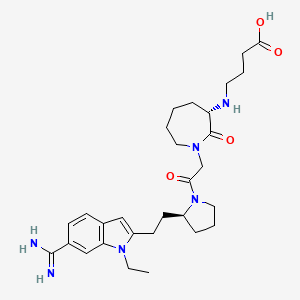

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
